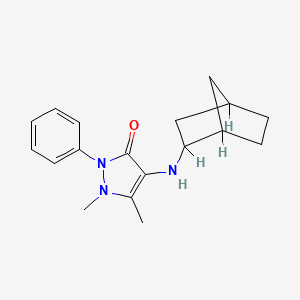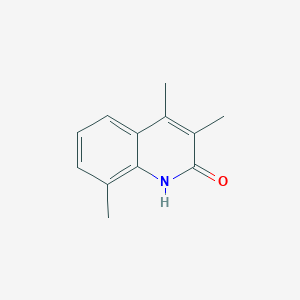![molecular formula C15H13NS2 B14676330 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine CAS No. 37575-90-9](/img/structure/B14676330.png)
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine is a chemical compound with the molecular formula C15H13NS2. It belongs to the class of dibenzo[b,f][1,4]thiazepines, which are known for their diverse pharmacological activities. This compound contains a total of 31 atoms, including 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 sulfur atoms .
Vorbereitungsmethoden
The synthesis of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves several steps. One common method includes the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction is followed by the reduction of the nitro group using a heterogeneous metal catalyst in the presence of hydrogen and a solvent. The final step involves the direct cyclization of the resulting compound in an organic solvent with or without an acid catalyst .
Industrial production methods often focus on optimizing yield and minimizing the use of hazardous solvents. For example, an improved process for synthesizing dibenzo[b,f][1,4]thiazepine-11-one involves using iron powder and ammonium chloride in an aqueous solution, followed by treatment with phenyl chloroformate .
Analyse Chemischer Reaktionen
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Common reagents used in these reactions include hydrogen, metal catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Dibenzo[b,f][1,4]thiazepines, including this compound, are known for their antipsychotic properties.
Wirkmechanismus
The mechanism of action of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine can be compared to other dibenzo[b,f][1,4]thiazepines, such as:
Quetiapine: A well-known antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.
Loxapine: Another antipsychotic drug with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
37575-90-9 |
|---|---|
Molekularformel |
C15H13NS2 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
6-ethylsulfanylbenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C15H13NS2/c1-2-17-15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16-15/h3-10H,2H2,1H3 |
InChI-Schlüssel |
YALFSUIRGCZUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



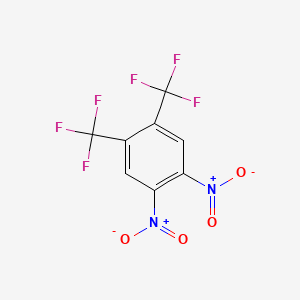
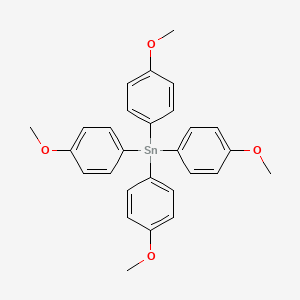
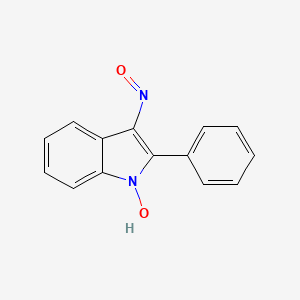

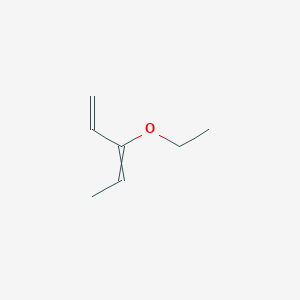


![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)


![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
